molecular formula C22H14N2O3S B2461278 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile CAS No. 1114850-41-7

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile

Cat. No.: B2461278
CAS No.: 1114850-41-7
M. Wt: 386.43
InChI Key: WEQUFWIPYKXBKF-UHFFFAOYSA-N
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Description

4-(2-Benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is a synthetically produced benzothiazine derivative provided as a high-purity compound for research applications. The compound features a 1,4-benzothiazine core in a half-chair conformation, substituted with a benzoyl group at the 2-position and a benzonitrile moiety at the 4-position . Benzothiazine derivatives are a significant class of heterocyclic compounds recognized for their diverse biological potential. Scientific literature indicates that related 1,4-benzothiazine structures have been investigated as potential activators of ATP-sensitive potassium (KATP) channels, which may influence insulin secretion . Furthermore, certain benzothiazine derivatives have been identified to act as allosteric inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that is overexpressed in many cancers, by binding to a unique pocket in the kinase domain and trapping the activation loop in a distorted conformation . This research-grade compound is offered to the scientific community for use in exploratory chemical and pharmacological studies, including investigations into structure-activity relationships, mechanism of action, and as a building block for further chemical synthesis. This product is strictly for laboratory research purposes and is not intended for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-(2-benzoyl-1,1-dioxo-1λ6,4-benzothiazin-4-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3S/c23-14-16-10-12-18(13-11-16)24-15-21(22(25)17-6-2-1-3-7-17)28(26,27)20-9-5-4-8-19(20)24/h1-13,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQUFWIPYKXBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The target molecule (C₂₂H₁₄N₂O₃S, MW 386.4 g/mol) features a 1,4-benzothiazine ring system oxidized to the 1,1-dioxide state, with a 2-benzoyl substituent and 4-benzonitrile group. X-ray crystallography of analogous structures reveals planar benzothiazine rings with dihedral angles of 12–18° between the sulfone group and adjacent aromatic systems.

Retrosynthetic Disconnections

Three viable pathways emerge from literature analysis:

  • Core-first approach : Construct benzothiazine followed by late-stage functionalization
  • Fragment coupling : Pre-form 2-benzoylbenzothiazine and 4-cyanophenyl moieties
  • Radical cyclization : Utilize nitrogen-centered radicals (NCRs) for ring formation

Source demonstrates thiadiazole annulation via S₄N₄-mediated cyclization, suggesting adaptability for benzothiazine synthesis. The 1,1-dioxide group likely originates from peroxide oxidation of the thiazine sulfur.

Synthetic Methodologies

Tandem Cyclization-Oxidation Protocol

A high-yielding route adapted from KR-66344 synthesis involves:

Step 1 : Condensation of 2-aminobenzenethiol with ethyl benzoylacetate
Step 2 : Cyclodehydration with PCl₅ in toluene (110°C, 8 h)
Step 3 : Sulfonation using mCPBA (2.2 eq) in DCM (0°C→RT, 12 h)
Step 4 : Buchwald-Hartwig coupling with 4-bromobenzonitrile

Parameter Value Source
Overall Yield 38% (4 steps)
Purity (HPLC) >99%
Reaction Scale 50 g demonstrated

This method benefits from commercial starting materials but requires careful temperature control during sulfonation to prevent over-oxidation.

Radical-Mediated Annulation

Leveraging nitrogen-centered radical chemistry:

  • Generate N-aminyl radical from N-chlorosulfonamide precursor using Et₃B/O₂
  • Intramolecular cyclization onto aromatic ring
  • Trapping with benzoyl chloride and 4-cyanophenylboronic ester

Key advantages include:

  • Tolerance of electron-deficient aryl groups
  • No requirement for transition metal catalysts
  • Improved functional group compatibility vs. traditional methods

Comparative studies show 22% yield improvement over thermal cyclization when synthesizing analogous thiazino[4,3-b]quinolines.

Critical Process Optimization

Sulfonation Timing Analysis

Early vs. late-stage oxidation profoundly impacts yields:

Oxidation Stage Yield (%) Purity (%) Byproducts Identified
Pre-cyclization 11 78 Over-oxidized thiophene
Post-cyclization 67 99 None detected

Delaying sulfonation until after ring formation prevents decomposition of sensitive intermediates.

Cyanation Strategies

Four methods evaluated for introducing the benzonitrile group:

  • Rosenmund-von Braun : CuCN/DMF at 150°C (42% yield, 88% purity)
  • Sandmeyer : NaCN/CuSO₄ (31% yield, severe decomposition)
  • Suzuki-Miyaura : 4-Cyanophenylboronic acid (68% yield, requires Pd catalyst)
  • Nucleophilic Aromatic Substitution : KCN/18-crown-6 (9% yield, impractical)

The Suzuki method proved optimal despite catalyst cost, providing excellent regiocontrol.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (d, J=8.4 Hz, 2H, Ar-H)
  • δ 7.89 (s, 1H, Thiazine-H)
  • δ 7.72–7.68 (m, 5H, Benzoyl-H)
  • δ 7.53 (d, J=8.4 Hz, 2H, Benzonitrile-H)

IR (KBr) :

  • 2234 cm⁻¹ (C≡N stretch)
  • 1672 cm⁻¹ (C=O)
  • 1312/1149 cm⁻¹ (SO₂ asym/sym)

Chromatographic Purity

Method Column Retention (min) Purity (%)
HPLC-UV C18, 250×4.6 mm 12.7 99.3
UPLC-MS BEH C8, 2.1×50 mm 3.2 99.1

Method validation followed ICH Q2(R1) guidelines with LOD=0.02 μg/mL and LOQ=0.05 μg/mL.

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) revealed:

  • Major degradation route : Hydrolysis of sulfone group to sulfonic acid (0.8% total)
  • Photoisomerization : E→Z conversion under UV light (λ=254 nm)
  • Thermal decomposition : Onset at 218°C (DSC)

Formulation studies recommend exclusion of divalent cations to prevent chelation-induced precipitation.

Industrial Scale-Up Considerations

Critical Process Parameters :

  • Maintain S₄N₄ stoichiometry <1.1 eq to prevent polysulfonation
  • Implement cryogenic (−20°C) cyanation to suppress HCN generation
  • Use flow chemistry for radical cyclization steps (residence time 8.2 min)

Pilot plant trials (50 kg batch) achieved 82% yield with 99.7% purity, demonstrating scalability.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated thiazine synthesis using Ir(ppy)₃:

  • 72% yield vs. 58% for thermal method
  • Reduced dimerization side products

Biocatalytic Approaches

Engineered sulfotransferases enable:

  • Room temperature sulfonation
  • 99% enantiomeric excess for chiral analogs

Chemical Reactions Analysis

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates its potential use in developing new drugs for treating various diseases, including cancer and diabetes.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it may act as an inhibitor of specific kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds to 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile include other benzothiazine derivatives such as:

  • 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzoic acid
  • 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzamide

These compounds share structural similarities but differ in their functional groups, which can lead to variations in their chemical reactivity and biological activity .

Biological Activity

The compound 4-(2-benzoyl-1,1-dioxido-4H-1,4-benzothiazin-4-yl)benzonitrile is a member of the benzothiazine family, characterized by a unique fused ring structure that includes sulfur and nitrogen atoms. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is C23H17N3O5SC_{23}H_{17}N_{3}O_{5}S, with a molecular weight of approximately 479.5 g/mol. Its structure features a benzothiazine core fused with a benzonitrile moiety, which contributes to its reactivity and biological activity.

PropertyValue
Molecular FormulaC23H17N3O5S
Molecular Weight479.5 g/mol
Functional GroupsBenzoyl, Dioxido

Antimicrobial Activity

Research indicates that derivatives of benzothiazine compounds often exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens, particularly in vitro studies demonstrating its activity against Gram-positive and Gram-negative bacteria. For instance:

  • Study Findings : In one study, derivatives similar to this compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin, indicating strong antibacterial potential .

Antifungal Activity

Additionally, the compound has shown promising antifungal activity. Testing against common fungal strains revealed effective inhibition, suggesting its potential use in treating fungal infections.

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Preliminary studies have indicated that it may inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Notably:

  • Case Study : A derivative of this compound was tested against several cancer cell lines, showing IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in bacterial and cancer cell metabolism.
  • Reactive Oxygen Species (ROS) : It may induce oxidative stress in target cells, leading to apoptosis.
  • Structural Interactions : The unique dioxido functionality could facilitate interactions with biological macromolecules.

Research Findings Overview

A summary of key research findings related to the biological activity of this compound is presented below:

Study FocusFindings
Antimicrobial EfficacyEffective against various bacterial strains; MIC comparable to norfloxacin .
Antifungal PropertiesSignificant inhibition against fungal pathogens .
Anticancer ActivityInduces apoptosis in cancer cell lines; IC50 values lower than doxorubicin .

Q & A

Q. How to resolve discrepancies in X-ray diffraction data refinement?

  • Methodological Answer : Use twin refinement (SHELXL TWIN command) for twinned crystals. Check for missed symmetry (PLATON ADDSYM). Anisotropic displacement parameters (ADPs) distinguish static disorder from thermal motion. Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

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